Optical Performance: 5-Iodo vs. 5-Methoxy Substitution Effects on Aurone UV-Vis Absorption
In a systematic study of benzofuranone ring substitution effects on aurone optical properties, 5-substitution with methoxy produced a bathochromic shift of approximately 20 nm relative to 4-substitution [1]. While direct 5-iodo UV-vis data were not reported in this specific study, the structure-property relationship demonstrates that 5-position substitution is a critical determinant of absorption wavelength in aurone systems [1]. The iodine atom—being substantially larger and more polarizable than methoxy (van der Waals radius: I ≈ 198 pm; O ≈ 152 pm)—is predicted to produce distinct optical effects via heavy-atom perturbation of the π-system, offering a differentiated photophysical profile relevant to fluorescent probe and dye development.
| Evidence Dimension | UV-vis absorption wavelength shift (bathochromic) |
|---|---|
| Target Compound Data | No direct 5-iodo UV-vis data available in study |
| Comparator Or Baseline | 5-methoxybenzofuranone aurone vs. 4-methoxybenzofuranone aurone |
| Quantified Difference | Approximately 20 nm red shift (5-position vs. 4-position methoxy substitution) |
| Conditions | Aurone derivatives in various solvents; UV-vis spectroscopy |
Why This Matters
Establishes that substitution at the 5-position of the benzofuranone ring significantly modulates aurone optical properties, justifying selection of the 5-iodo variant for applications requiring tailored photophysical behavior.
- [1] J. M. Ketcham et al. A golden opportunity: benzofuranone modifications of aurones and their influence on optical properties, toxicity, and potential as dyes. Beilstein J. Org. Chem. 2019, 15, 1781–1785. doi:10.3762/bjoc.15.171 View Source
